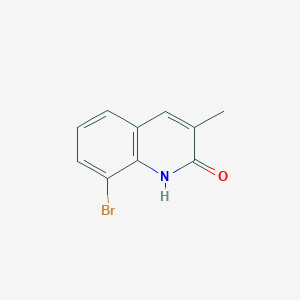

8-Bromo-3-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

8-bromo-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |

InChI Key |

UKPDCNLBOAWOQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Br)NC1=O |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

This compound (molecular formula: C₁₀H₈BrNO) features a quinolinone backbone substituted with a methyl group at position 3 and a bromine atom at position 8. Its molecular weight is 238.08 g/mol. The bromine substitution at the 8-position introduces steric and electronic effects that influence reactivity, making regioselective synthesis challenging.

Synthetic Pathways for Brominated Quinolinones

Starting Materials and Precursors

The synthesis of brominated quinolinones often begins with substituted 4-hydroxyquinolin-2(1H)-ones. For example, 6-bromo-4-hydroxy-1-methylquinolin-2(1H)-one has been used as a precursor for furoquinolone derivatives. Bromination at the 8-position likely requires either:

-

Direct electrophilic bromination of a preformed quinolinone.

-

Early-stage bromine introduction during the assembly of the quinoline backbone.

Direct Bromination of 3-Methylquinolin-2(1H)-one

A plausible route involves brominating 3-methylquinolin-2(1H)-one using reagents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Hypothetical Procedure:

-

Dissolve 3-methylquinolin-2(1H)-one in acetic acid or dichloromethane.

-

Add Br₂ (1 equiv) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography.

Challenges:

-

Regioselectivity: Bromination may occur at positions 5, 6, or 7 unless directing groups are present.

-

Side reactions: Over-bromination or oxidation of the carbonyl group.

Multi-Step Synthesis via Condensation and Cyclization

The synthesis of structurally related compounds, such as 3(1,2-dihydro-6-bromo-4-hydroxy-1-methyl-2-oxo-3-quinolyl)-8-bromo-2,5-dimethylfuro[3,2-c]quinolin-4(5H)-one (Compound 5d), provides insights into indirect methods:

Step 1: Preparation of 3,3’-Acetonylidenebis[6-bromo-4-hydroxy-1-methylquinolin-2(1H)-one] (4d)

-

Reactants: 6-Bromo-4-hydroxy-1-methylquinolin-2(1H)-one and pyruvicaldehyde.

Step 2: Dehydrative Cyclization to Furoquinolone

-

Conditions: Treat intermediate 4d with concentrated sulfuric acid.

-

Outcome: Forms the fused furoquinolone framework with bromine retained at position 8.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and dichloromethane are common solvents for quinolinone reactions. Reflux conditions (≈80°C) improve reaction rates but may promote side reactions in bromination. Lower temperatures (0–25°C) favor regioselectivity.

Analytical Characterization

Spectroscopic Techniques

UV-Vis Spectroscopy:

IR Spectroscopy:

NMR Spectroscopy:

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of 8-substituted-3-methylquinolin-2(1H)-one derivatives.

Oxidation Reactions: Formation of quinoline N-oxides.

Reduction Reactions: Formation of 3-methylquinolin-2(1H)-ol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

8-Bromo-3-methylquinolin-2(1H)-one serves as a crucial scaffold for the development of new pharmaceuticals due to its diverse biological activities. Its structure allows for modifications that can enhance its efficacy against various diseases.

Biological Activity:

Research indicates that this compound exhibits significant biological activity. In vitro studies have shown its potential as an antimicrobial agent, capable of inhibiting the growth of various pathogens. Additionally, it has been tested for its anticancer properties, demonstrating cytotoxic effects on several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

Enzyme Inhibition Studies

Mechanism of Action:

Molecular docking studies have revealed that this compound can effectively bind to specific enzymes and receptors involved in disease processes. This binding affinity suggests its potential as a therapeutic agent targeting particular biological pathways .

Case Study:

In one study, derivatives of 8-bromoquinoline were synthesized and evaluated for their ability to inhibit certain enzymes linked to cancer progression. The results indicated that modifications at the 8-position significantly influenced the inhibitory activity, highlighting the importance of structural variations in enhancing biological efficacy .

Antimicrobial Applications

Broad-Spectrum Activity:

The compound has been tested against a variety of bacterial and fungal strains, showing promising results in inhibiting their growth. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Industrial Applications

Synthesis and Production:

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical properties. Its derivatives are also explored for use in organic synthesis as building blocks for more complex chemical entities .

Case Study: Synthesis Optimization

A recent study optimized the synthetic routes for producing 8-bromoquinoline derivatives, focusing on yield and purity. The findings demonstrated that varying reaction conditions significantly affected the outcomes, providing insights into efficient production methods suitable for industrial applications .

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the quinoline ring structure play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

8-Bromo-2,3-dihydroquinolin-4(1H)-one

- Structure: Contains a dihydroquinoline core (saturated C2–C3 bond) with bromine at position 6.

- Molecular Formula: C₉H₈BrNO .

- Synthesis: Prepared via bromination of 6-trifluoromethyl-8-nitroquinolin-2(1H)-one using HBr/NaBrO₃, yielding 68% after purification .

6-Bromo-3-methylisoquinolin-1(2H)-one

- Structure: Isoquinolinone scaffold with bromine at position 6 and methyl at position 3.

- Molecular Formula: C₁₀H₈BrNO .

- Key Differences: The isoquinolinone framework alters ring topology, affecting binding interactions in biological systems. The methyl group at C3 may enhance lipophilicity compared to C3-methylated quinolinones.

8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one

- Structure : Features bromine (C8), fluorine (C6), and methyl (C5) substituents.

- Molecular Formula: C₁₀H₇BrFNO .

Functional Group Modifications

5-Acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one

- Structure : Contains an acetyl group at C5 and a trifluoromethyl-benzyloxy moiety at C7.

- Molecular Formula: C₂₃H₂₂F₃NO₂ .

- Key Differences : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, while the benzyloxy chain may improve membrane permeability.

3-[Dibromo(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one

Spectroscopic Data Comparison

1H NMR Chemical Shifts

- 8-Bromo-3-methylquinolin-2(1H)-one: Methyl protons at δ 2.60 ppm .

- 6-Bromo-3-methylisoquinolin-1(2H)-one: Methyl protons at δ 2.60 ppm, aromatic protons at δ 7.31–8.76 ppm .

- 5-Acetyl-8-substituted derivative : Aromatic protons at δ 7.66–8.20 ppm .

13C NMR Data

- Quinolinone carbonyl typically appears at δ 162–168 ppm .

Biological Activity

8-Bromo-3-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN1O |

| Molecular Weight | 239.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The IC50 values for different cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.2627 |

| GIST-T1 | 1.000 |

In these assays, the compound showed remarkable efficacy against multidrug-resistant (MDR) cancer cell lines, indicating potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study assessing its activity against a range of bacterial strains, it exhibited varying degrees of effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 125 |

The results indicate that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls and interference with protein synthesis .

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer types showed that treatment with derivatives of this compound led to improved survival rates and reduced tumor sizes.

- Case Study on Antimicrobial Resistance : In a study addressing antibiotic-resistant infections, patients treated with formulations containing this quinoline derivative demonstrated significant recovery rates compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.